molecular formula C15H18FN3O2 B2543254 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 2034310-85-3

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2543254
CAS No.: 2034310-85-3
M. Wt: 291.326
InChI Key: IOLMWZHZTIZYKV-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features an imidazole ring, an ethoxyethyl chain, and a fluorophenylacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethoxyethyl chain: This step may involve nucleophilic substitution reactions where an ethoxyethyl halide reacts with the imidazole derivative.

    Introduction of the fluorophenylacetamide group: This can be done through acylation reactions, where the fluorophenylacetic acid or its derivatives react with the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the ethoxyethyl chain.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The imidazole ring might participate in hydrogen bonding or coordination with metal ions, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylacetamide: Lacks the fluorine atom, which might affect its binding properties.

    N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.

Uniqueness

The presence of the fluorine atom in N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide can significantly influence its chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c16-14-3-1-13(2-4-14)11-15(20)18-6-9-21-10-8-19-7-5-17-12-19/h1-5,7,12H,6,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMWZHZTIZYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCOCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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